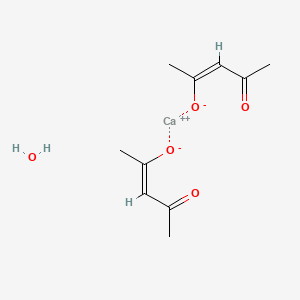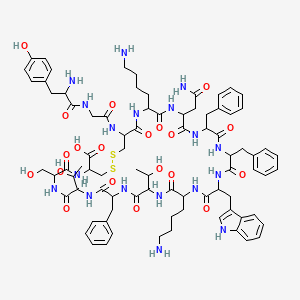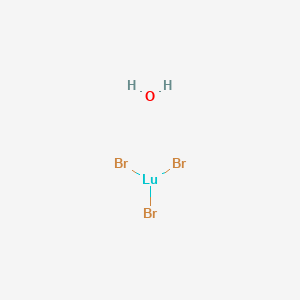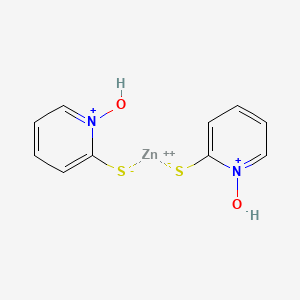
(1,2-13C2)dec-1-yne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,2-13C2)dec-1-yne is a compound with the molecular formula C10H18, where two carbon atoms in the alkyne group are labeled with the stable isotope carbon-13. This compound is a labeled analogue of 1-decyne, a terminal alkyne. The labeling with carbon-13 makes it particularly useful in various scientific research applications, including metabolic studies and nuclear magnetic resonance (NMR) spectroscopy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-13C2)dec-1-yne typically involves the alkylation of acetylide anions. The process begins with the deprotonation of a terminal alkyne using a strong base such as sodium amide (NaNH2) to form the acetylide anion. This anion then reacts with a carbon-13 labeled alkyl halide, such as 1-bromo-13C2-octane, to form this compound .
Industrial Production Methods
The process would be optimized for yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .
化学反応の分析
Types of Reactions
(1,2-13C2)dec-1-yne undergoes various chemical reactions typical of terminal alkynes:
Oxidation: It can be oxidized to form carboxylic acids or ketones.
Reduction: Hydrogenation can convert it to decane.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or ozone (O3) can be used.
Reduction: Catalysts such as platinum (Pt) or palladium (Pd) are employed.
Substitution: Alkyl halides and strong bases like sodium amide (NaNH2) are common reagents
Major Products
科学的研究の応用
(1,2-13C2)dec-1-yne is widely used in scientific research due to its stable isotope labeling:
Chemistry: Used as a building block in organic synthesis and as a reference compound in NMR spectroscopy.
Biology: Employed in metabolic studies to trace carbon pathways in biological systems.
Medicine: Utilized in diagnostic imaging and as a tracer in pharmacokinetic studies.
Industry: Applied in the development of new materials and as a standard in environmental analysis .
作用機序
The mechanism by which (1,2-13C2)dec-1-yne exerts its effects depends on the specific application. In NMR spectroscopy, the carbon-13 labeling allows for the detailed study of molecular structures and dynamics. In metabolic studies, the labeled carbon atoms enable the tracing of metabolic pathways, providing insights into biochemical processes .
類似化合物との比較
Similar Compounds
1-Decyne: The unlabeled analogue of (1,2-13C2)dec-1-yne.
Octylacetylene-1,2-13C2: Another carbon-13 labeled alkyne.
n-Octylacetylene-1,2-13C2: Similar in structure but with different labeling positions
Uniqueness
The primary uniqueness of this compound lies in its carbon-13 labeling, which makes it invaluable for NMR spectroscopy and metabolic studies. This labeling provides a distinct advantage over unlabeled compounds by allowing for more precise and detailed analysis.
特性
CAS番号 |
1173021-84-5 |
|---|---|
分子式 |
C10H18 |
分子量 |
140.24 g/mol |
IUPAC名 |
(1,2-13C2)dec-1-yne |
InChI |
InChI=1S/C10H18/c1-3-5-7-9-10-8-6-4-2/h1H,4-10H2,2H3/i1+1,3+1 |
InChIキー |
ILLHQJIJCRNRCJ-ZKDXJZICSA-N |
異性体SMILES |
CCCCCCCC[13C]#[13CH] |
正規SMILES |
CCCCCCCCC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12058982.png)



![N-[(E)-(2-hydroxy-1,2-diphenylethylidene)amino]benzamide](/img/structure/B12059014.png)









